N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide
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Description
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is a useful research compound. Its molecular formula is C19H12ClN3O3S and its molecular weight is 397.83. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide is the Coagulation factor X . This factor is a vitamin K-dependent glycoprotein that plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately helps in the formation of a blood clot .
Mode of Action
This compound interacts with its target, the Coagulation factor X, to exert its effects
Biochemical Pathways
The biochemical pathways affected by this compound are related to the coagulation cascade By interacting with Coagulation factor X, this compound can potentially influence the formation of blood clots
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with Coagulation factor X . By influencing the activity of this factor, the compound could potentially affect the process of blood clotting.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its target and exerts its effects.
Properties
IUPAC Name |
N-[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3S/c20-16-11-10-15(27-16)18-22-23-19(26-18)21-17(24)12-6-8-14(9-7-12)25-13-4-2-1-3-5-13/h1-11H,(H,21,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOSKTSWTUXHQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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